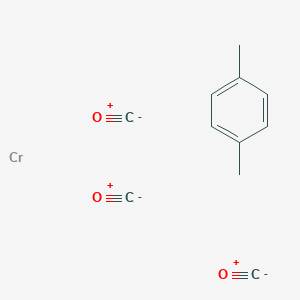
Tricarbonyl(p-xylene)chromium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tricarbonyl(p-xylene)chromium is a useful research compound. Its molecular formula is C11H10CrO3 6* and its molecular weight is 242.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Catalytic Applications
1.1 Organic Synthesis
Tricarbonyl(p-xylene)chromium is utilized as a catalyst in various organic reactions. It facilitates the formation of carbon-carbon bonds and is particularly effective in reactions involving nucleophilic attack on arene substrates. The electron-withdrawing nature of the chromium tricarbonyl fragment enhances the reactivity of the p-xylene ligand, making it more susceptible to nucleophilic substitution reactions .
1.2 Polymerization Processes
The compound has been explored for its role in polymerization reactions, particularly in the synthesis of conjugated polymers. The incorporation of tricarbonylchromium units into polymer backbones can enhance electronic properties and improve material performance .
Characterization and Structural Insights
2.1 Structural Analysis
The structural characterization of this compound has been achieved through various techniques, including X-ray crystallography. Studies have shown that the compound exhibits a planar geometry, with significant interactions between the chromium center and the coordinated carbonyl groups .
2.2 Stability and Reactivity
Research indicates that this compound complexes are sensitive to air and moisture, necessitating careful handling under inert atmospheres to maintain their integrity during experiments .
Case Studies
Potential Applications in Materials Science
This compound has potential applications in developing advanced materials due to its unique electronic properties. The ability to modify its structure allows for customization in applications such as sensors, electronic devices, and catalysts for green chemistry processes.
Analyse Chemischer Reaktionen
Electrophilic Aromatic Substitution
- Tricarbonyl(p-xylene)chromium participates in electrophilic aromatic substitution reactions .
- Complexed benzyl acetate readily reacts with p-xylene in the presence of trifluoroacetic acid or boron trifluoride-etherate as a catalyst . The reaction does not occur without the catalyst .
- The reaction yields a main product formed by electrophilic aromatic substitution, a by-product with the structure of benzyl alcohol, and decomplexed products .
Arene Exchange Reactions
- This compound can undergo arene exchange reactions with other arenes .
- For example, unreactive (hexamethylbenzene)tricarbonylchromium catalyzes exchange between benzene and this compound .
Reactions with Benzyl Acetate-Tricarbonyl-Chromium
- The acid-catalyzed reaction of benzyl acetate-tricarbonyl-chromium with various arenes has been reported .
- Complexed benzyl acetate reacts with p-xylene in chloroform at 25-50°C, using trifluoroacetic acid or boron trifluoride-etherate as a catalyst .
- The reaction products include the main product from electrophilic aromatic substitution, a by-product with the structure of benzyl alcohol, and decomplexed products .
Use in Cross-Coupling Reactions
- Chromium arene complexes are attractive for palladium-catalyzed cross-coupling reactions because the carbon-halogen bond of aryl halide chromium tricarbonyl complexes is electron-deficient, which facilitates the oxidative addition step of the carbon-carbon coupling reactions .
- Various cross-coupling reactions, such as Sonogashira, Suzuki-Miyaura, and Stille types, as well as catalytic Heck olefination, have been developed .
Data Table: Reaction of Benzyl Acetate-Tricarbonyl-Chromium with Mesitylene
Note: The data is based on monitoring by 1H-NMR spectrometry .
Eigenschaften
CAS-Nummer |
12129-27-0 |
|---|---|
Molekularformel |
C11H10CrO3 6* |
Molekulargewicht |
242.19 g/mol |
IUPAC-Name |
carbon monoxide;chromium;1,4-xylene |
InChI |
InChI=1S/C8H10.3CO.Cr/c1-7-3-5-8(2)6-4-7;3*1-2;/h3-6H,1-2H3;;;; |
InChI-Schlüssel |
SZFONDSPNNKEQT-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C.[C-]#[O+].[C-]#[O+].[C-]#[O+].[Cr] |
Kanonische SMILES |
CC1=CC=C(C=C1)C.[C-]#[O+].[C-]#[O+].[C-]#[O+].[Cr] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















